molecular formula C26H21Cl2N3O4S2 B2610024 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide CAS No. 478033-04-4

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2610024
CAS No.: 478033-04-4
M. Wt: 574.49
InChI Key: WLZJDDYKPXXPQP-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide typically involves multiple stepsThe final steps involve the sulfonylation reactions to introduce the sulfonamide and sulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-chloro-N-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N3O4S2/c1-18-19(2)30(17-20-6-4-3-5-7-20)26(25(18)16-29)31(36(32,33)23-12-8-21(27)9-13-23)37(34,35)24-14-10-22(28)11-15-24/h3-15H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZJDDYKPXXPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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